1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepane derivatives This compound is characterized by the presence of a fluorophenyl group, an acetyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a Claisen-Schmidt condensation reaction between the acetylated diazepane and an appropriate aldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted diazepane derivatives with various functional groups.
Scientific Research Applications
1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science:
Biological Research: The compound can be used as a tool to study the biological activity of diazepane derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-[2-(4-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one: Similar structure but with a different position of the fluorine atom.
1-[4-[2-(3-Chlorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-[4-[2-(3-Methylphenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This can result in improved pharmacokinetic properties and potentially greater biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[4-[2-(3-fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-15(20)18-7-4-8-19(10-9-18)16(21)12-13-5-3-6-14(17)11-13/h2-3,5-6,11H,1,4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWRGGERHQXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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